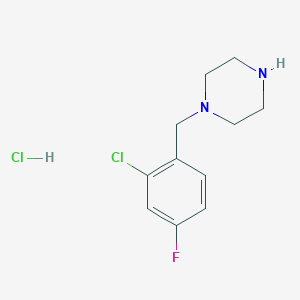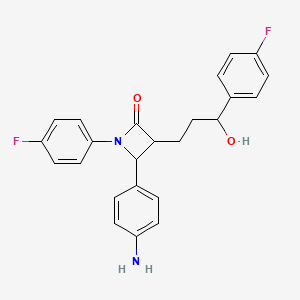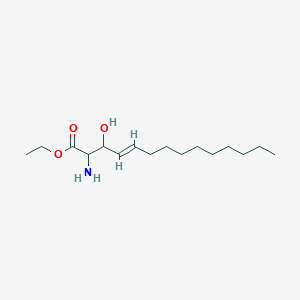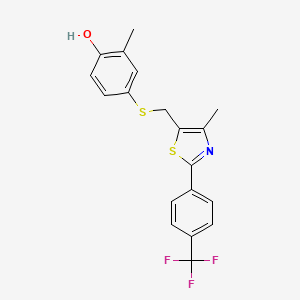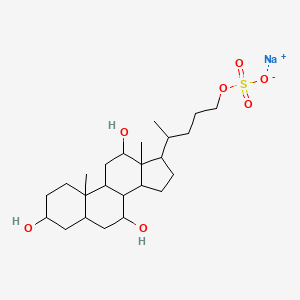
Petromyzonol-24-Sulfate, Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Petromyzonol-24-Sulfate, Sodium Salt is a bile salt derivative isolated from the sea lamprey (Petromyzon marinus) ammocoete (larval form). It is known for its role as a spawning chemoattractant for the sea lamprey . The compound has the molecular formula C24H41NaO7S and a molecular weight of 496.63 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Petromyzonol-24-Sulfate, Sodium Salt involves the sulfation of petromyzonol, a bile alcohol. The reaction typically requires the use of sulfur trioxide-pyridine complex or chlorosulfonic acid as the sulfating agents. The reaction is carried out under controlled conditions to ensure the selective sulfation at the 24-position of the petromyzonol molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of petromyzonol from sea lamprey larvae, followed by its sulfation using industrial-grade sulfating agents. The product is then purified through crystallization and other separation techniques to obtain the final compound in its sodium salt form.
Analyse Chemischer Reaktionen
Types of Reactions
Petromyzonol-24-Sulfate, Sodium Salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the molecule can be oxidized to form ketones or carboxylic acids.
Reduction: The sulfate group can be reduced to form the corresponding alcohol.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of petromyzonol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Petromyzonol-24-Sulfate, Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of bile salts and their derivatives.
Biology: Investigated for its role as a chemoattractant in the spawning behavior of sea lampreys.
Medicine: Studied for its potential therapeutic applications in treating diseases related to bile salt metabolism.
Industry: Used in the development of biochemical assays and as a standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of Petromyzonol-24-Sulfate, Sodium Salt involves its interaction with specific receptors in the olfactory system of sea lampreys. The compound binds to these receptors, triggering a signaling cascade that leads to the chemoattraction behavior observed in the larvae. The molecular targets include olfactory receptors and associated signaling pathways that mediate the response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cholic Acid: Another bile acid with similar structural features but different biological functions.
Deoxycholic Acid: A secondary bile acid with distinct metabolic pathways.
Chenodeoxycholic Acid: A primary bile acid involved in the emulsification of fats.
Uniqueness
Petromyzonol-24-Sulfate, Sodium Salt is unique due to its specific role as a chemoattractant in sea lampreys, which is not observed in other bile acids. Its structure, featuring a sulfate group at the 24-position, distinguishes it from other bile salts and contributes to its unique biological activity.
Eigenschaften
Molekularformel |
C24H41NaO7S |
|---|---|
Molekulargewicht |
496.6 g/mol |
IUPAC-Name |
sodium;4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentyl sulfate |
InChI |
InChI=1S/C24H42O7S.Na/c1-14(5-4-10-31-32(28,29)30)17-6-7-18-22-19(13-21(27)24(17,18)3)23(2)9-8-16(25)11-15(23)12-20(22)26;/h14-22,25-27H,4-13H2,1-3H3,(H,28,29,30);/q;+1/p-1 |
InChI-Schlüssel |
DHGPBNKCHYMHIS-UHFFFAOYSA-M |
Kanonische SMILES |
CC(CCCOS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


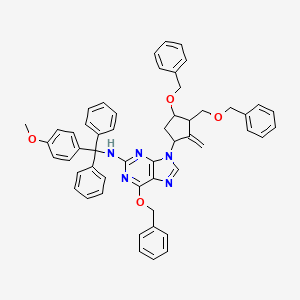
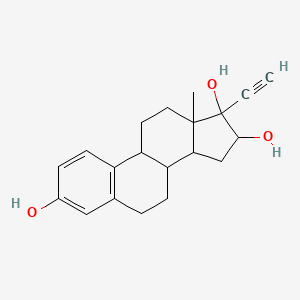
![Pyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B12288513.png)
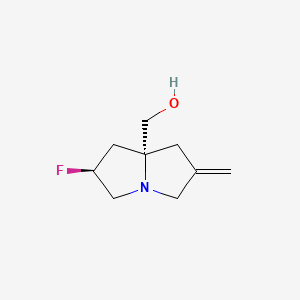
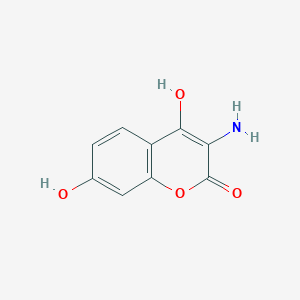
![2,5-Cyclohexadiene-1,4-dione,3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methyl-](/img/structure/B12288532.png)
![2-[(2-bromophenyl)methyl]guanidine](/img/structure/B12288539.png)
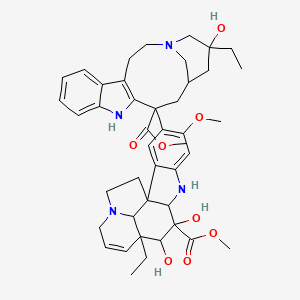
![19-Ethyl-7,19-dihydroxy-8-(methylaminomethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B12288548.png)
